Sodium formate-13C

Descripción general

Descripción

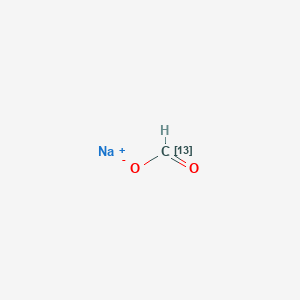

Sodium formate-13C is a variant of sodium formate where the carbon atom is the isotope Carbon-13 . It is also known as Formic-13C acid sodium salt . The linear formula of Sodium formate-13C is H13CO2Na . It is used as a building block reagent for chemical synthesis by donating a single 13C .

Synthesis Analysis

Sodium Formate-13C is used in various organic reactions and syntheses . It is a building block reagent for chemical synthesis by donating a single 13C .Molecular Structure Analysis

The linear formula of Sodium formate-13C is H13CO2Na . The molecular weight is 69.00 . The SMILES string representation is [Na+].[O-][13CH]=O .Physical And Chemical Properties Analysis

Sodium formate-13C is a solid substance . It has a melting point of 259-262 °C (lit.) .Aplicaciones Científicas De Investigación

Metabolomics

Sodium formate-13C: is extensively used in metabolomics to improve compound identification. Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize Sodium formate-13C for labeling, which leads to characteristic isotopic patterns that differentiate biological signals from artifacts and help in the accurate determination of molecular formulae .

Natural Product Studies

In the field of natural product chemistry , Sodium formate-13C aids in the elucidation of complex molecular structures. It’s particularly useful in NMR spectroscopy where it can help in obtaining direct 13C-13C spectroscopic correlations, providing detailed information about the carbon framework of compounds .

Synthetic Intermediates

As a synthetic intermediate, Sodium formate-13C is a building block reagent for chemical synthesis. It’s used to donate a single 13C atom in various synthetic pathways, which is crucial for tracing the incorporation of the carbon atom in the final product .

Gut Microbiome-Host Interactions

Stable Isotope Resolved Metabolomics (SIRM): uses Sodium formate-13C to trace the dynamic biochemical landscape of gut microbiome-host organ communications. This application is pivotal in understanding how gut microbiome metabolites affect host health and disease .

Mecanismo De Acción

Target of Action

Sodium formate-13C is a stable isotope-labeled compound . It is primarily used as a tracer in scientific research, particularly in the field of metabolomics . The primary targets of Sodium formate-13C are the biochemical pathways it is introduced into for tracing purposes .

Mode of Action

Sodium formate-13C interacts with its targets by integrating into the biochemical pathways it is tracing . As a stable isotope-labeled compound, it behaves similarly to its non-labeled counterpart, but its presence can be detected and tracked due to the 13C label .

Biochemical Pathways

The specific biochemical pathways affected by Sodium formate-13C depend on the context of the experiment it is used in . For instance, it can be used to trace metabolic pathways in various biological systems . The downstream effects are the generation of other metabolites labeled with 13C, which can then be detected and quantified .

Pharmacokinetics

As a sodium salt of formic acid, it is likely to be soluble in water and absorbed well in biological systems . Its distribution, metabolism, and excretion would depend on the specific biological system it is introduced into.

Result of Action

The primary result of Sodium formate-13C’s action is the generation of detectable 13C-labeled metabolites in the biochemical pathways it is tracing . These labeled metabolites can provide valuable information about the operation of these pathways, such as flux rates and intermediate concentrations .

Action Environment

The action, efficacy, and stability of Sodium formate-13C can be influenced by various environmental factors. These include the pH and temperature of the solution it is in, the presence of other metabolites and enzymes, and the specific characteristics of the biological system it is introduced into

Safety and Hazards

Direcciones Futuras

Stable heavy isotopes like 13C have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Sodium formate-13C could have potential applications in drug development and other areas of research.

Propiedades

IUPAC Name |

sodium;oxo(113C)methanolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Na/c2-1-3;/h1H,(H,2,3);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBBKKJFGFRGMU-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

69.000 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium formate-13C | |

CAS RN |

23102-86-5 | |

| Record name | 23102-86-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

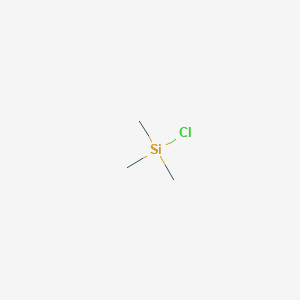

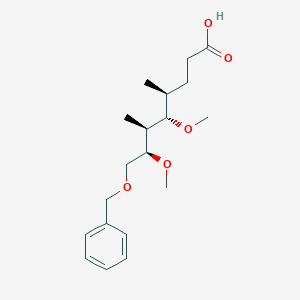

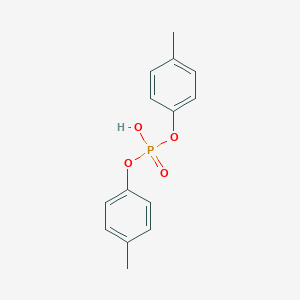

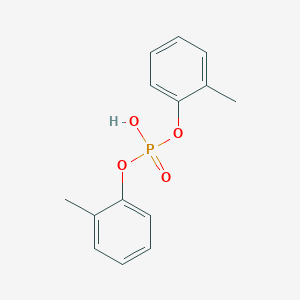

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

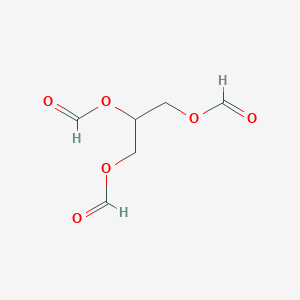

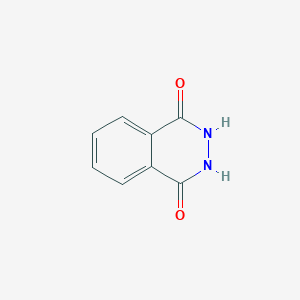

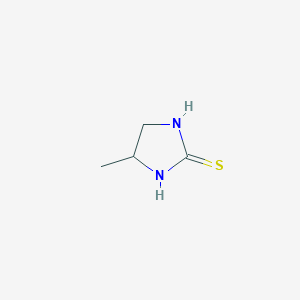

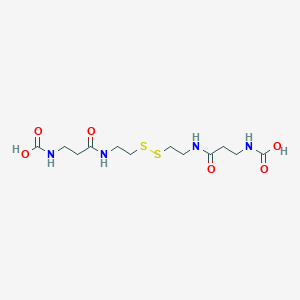

Feasible Synthetic Routes

Q & A

Q1: Why is Sodium Formate-13C useful in chemical synthesis, particularly for studying compounds like benzo(a)pyrene?

A1: Sodium Formate-13C serves as a valuable tool for incorporating a stable isotopic label into organic molecules. [, ] This is particularly useful in synthesis routes requiring the introduction of a carbon-13 atom at a specific position. The labeled compound can then be used as an internal standard in analytical techniques like mass spectrometry, or as a tracer to study the compound's metabolic fate or reaction mechanisms. In the case of benzo(a)pyrene, a known carcinogen, the incorporation of Carbon-13 at the 6th position allows researchers to follow its metabolic transformations and potentially identify carcinogenic metabolites. []

Q2: Can you elaborate on the synthesis process of Sodium Formate-13C and its subsequent use in creating labeled benzo(a)pyrene derivatives?

A2: Sodium Formate-13C can be synthesized by hydrolyzing commercially available Isopropyl Formate-13C. [] This labeled formate then serves as a crucial building block. As described in the research, it reacts with N-methylaniline hydrochloride to produce N-methylformanilide-1-13C, a specific formylating agent. [] This agent is then used to introduce a 13C-labeled formyl group (-13CHO) at the 6th position of benzo(a)pyrene. This labeled aldehyde can be further modified to create other 6-substituted 13C-labeled benzo(a)pyrene derivatives, such as 6-13CH3, 6-13CH2OH, and 6-13CH2Cl benzo(a)pyrenes, expanding the possibilities for research. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)